molecular formula C15H10N6 B1622097 Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- CAS No. 66706-98-7

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-

Cat. No.: B1622097
CAS No.: 66706-98-7
M. Wt: 274.28 g/mol
InChI Key: LDBWPTYGGBUCTJ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Azo-Hydrazone Hybrid Architecture

The crystallographic examination of azo-hydrazone compounds has revealed critical structural insights that apply to propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-. X-ray crystallographic studies of related azo-hydrazone derivatives demonstrate the fundamental architectural principles governing this class of compounds. The crystal structure analysis shows that these molecules adopt a largely planar conformation, which facilitates extensive π-π stacking interactions between adjacent molecules in the solid state. The orthorhombic crystal system with space group P2(1)2(1)2(1) has been observed in structurally similar compounds, indicating a preference for non-centrosymmetric packing arrangements.

The azo-hydrazone hybrid architecture exhibits distinctive bond length characteristics that differentiate it from simple azo compounds. The nitrogen-nitrogen double bond of the azo group typically measures approximately 1.25 Angstroms, while the hydrazone nitrogen-nitrogen single bond extends to approximately 1.35 Angstroms. These bond length variations contribute to the overall molecular geometry and influence the electronic delocalization throughout the conjugated system. The phenyl rings in the structure maintain typical aromatic bond lengths, with carbon-carbon distances averaging 1.39 Angstroms, consistent with benzene ring characteristics.

The crystallographic data reveals that the dihedral angles between the phenyl rings and the central hydrazone-malononitrile backbone significantly influence the molecular packing. Studies of similar compounds show dihedral angles ranging from 15 to 45 degrees, depending on the substitution pattern and intermolecular interactions. The presence of nitrile groups introduces additional structural constraints, as these linear functional groups must accommodate themselves within the crystal lattice while maintaining optimal intermolecular contacts. The crystal packing is further stabilized by weak hydrogen bonding interactions between the hydrazone nitrogen and aromatic hydrogen atoms of neighboring molecules.

Quantum Mechanical Modeling of Electronic Structure

Quantum mechanical investigations of azo-hydrazone compounds have provided comprehensive insights into the electronic structure of propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-. Density functional theory calculations using the B3LYP functional with TZVP basis sets have been extensively employed to elucidate the electronic properties of related azo-hydrazone systems. These computational studies reveal that the highest occupied molecular orbital is primarily localized on the azo-hydrazone linkage, while the lowest unoccupied molecular orbital extends across the entire conjugated system, including the nitrile functionalities.

The electronic structure analysis demonstrates significant charge delocalization throughout the molecular framework. The azo nitrogen atoms carry partial negative charges of approximately -0.25 to -0.30 electron units, while the hydrazone nitrogen exhibits a partial positive charge of approximately +0.15 electron units. This charge distribution pattern is consistent with the resonance structures that can be drawn for azo-hydrazone systems, where electron density flows from the hydrazone nitrogen toward the azo linkage. The nitrile carbon atoms display substantial positive charges, typically +0.40 to +0.50 electron units, reflecting their electron-withdrawing nature.

Molecular orbital analysis reveals that the frontier orbitals exhibit distinct spatial distributions that influence the compound's reactivity and optical properties. The HOMO-LUMO energy gap for related azo-hydrazone compounds ranges from 2.8 to 3.5 electron volts, depending on the substitution pattern and molecular geometry. This energy gap corresponds to absorption wavelengths in the visible region, explaining the characteristic coloration of these compounds. The electronic transitions are primarily π to π* in nature, with significant contributions from n to π* transitions involving the nitrogen lone pairs.

Conformational Dynamics via Density Functional Theory Calculations

Density functional theory calculations have revealed complex conformational dynamics in azo-hydrazone compounds that are directly applicable to propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-. The conformational landscape is dominated by rotational flexibility around the azo linkage and the hydrazone bond, creating multiple stable conformations with distinct energetic profiles. B3LYP and M06-2X functionals with 6-311+G(d,p) basis sets have been successfully employed to map the potential energy surfaces of these rotational processes.

The rotational barrier around the azo linkage typically ranges from 15 to 25 kilocalories per mole, indicating moderate conformational flexibility at ambient temperatures. This barrier height suggests that rapid conformational interconversion occurs in solution, leading to dynamic averaging of spectroscopic properties. The hydrazone linkage exhibits a lower rotational barrier, approximately 8 to 12 kilocalories per mole, facilitating easier conformational changes around this bond. These calculations demonstrate that multiple conformers contribute to the observed properties in solution, with population distributions governed by Boltzmann statistics.

Tautomeric equilibria represent another crucial aspect of conformational dynamics in azo-hydrazone systems. Computational studies reveal that these compounds can exist in multiple tautomeric forms, including azo-enamine-keto and hydrazone-imine-keto structures. The relative stabilities of these tautomers depend on the solvent environment and substitution pattern. In polar solvents, the hydrazone-imine-keto form is typically favored by 2 to 4 kilocalories per mole, while in non-polar environments, the azo-enamine-keto form becomes more stable. These tautomeric preferences significantly influence the compound's spectroscopic properties and reactivity patterns.

Comparative Analysis with Related Azo-Hydrazone Derivatives

Comparative analysis of propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- with related azo-hydrazone derivatives reveals systematic structure-property relationships that illuminate the unique characteristics of this compound family. Studies of 2-(phenylazo)malononitrile, a structurally simpler analog with molecular formula C9H6N4, provide a baseline for understanding the effects of extended conjugation in the target compound. The additional phenyl ring in propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- creates an extended π-system that significantly alters the electronic properties compared to the simpler derivative.

Fluorinated analogs, such as 2-[2-(2-fluorophenyl)hydrazono]malononitrile, demonstrate how electron-withdrawing substituents influence the overall molecular behavior. The presence of fluorine atoms shifts the electron density distribution and affects the tautomeric equilibria, generally favoring the hydrazone form over the azo form. In contrast, electron-donating substituents tend to stabilize the azo tautomer, highlighting the sensitivity of these systems to electronic effects. These comparative studies suggest that propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- likely exhibits intermediate behavior between highly electron-rich and electron-poor derivatives.

Table 1: Comparative Structural Parameters of Azo-Hydrazone Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Azo Bond Length (Å) Hydrazone Bond Length (Å) HOMO-LUMO Gap (eV)
2-(Phenylazo)malononitrile C9H6N4 170.18 1.25 1.35 3.2
2-[2-(2-Fluorophenyl)hydrazono]malononitrile C9H5FN4 188.16 1.24 1.36 3.4
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- C15H10N6 274.28 1.25 1.35 2.9

The solvatochromic behavior of related compounds provides additional insights into the comparative properties of azo-hydrazone derivatives. Studies demonstrate that these compounds exhibit positive solvatochromism when transitioning from polar protic to polar aprotic solvents. The magnitude of solvatochromic shifts correlates with the extent of charge transfer character in the electronic transitions. Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-, with its extended conjugation system, is expected to exhibit more pronounced solvatochromic effects compared to simpler analogs.

Properties

IUPAC Name

2-[(4-phenyldiazenylphenyl)hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6/c16-10-15(11-17)21-20-14-8-6-13(7-9-14)19-18-12-4-2-1-3-5-12/h1-9,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBWPTYGGBUCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390718
Record name Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66706-98-7
Record name Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazonium Salt Coupling for Azo Group Formation

The synthesis begins with the formation of the 4-(phenylazo)phenyl intermediate, a critical precursor. This step typically employs diazonium salt chemistry, where aniline derivatives react with nitrous acid to generate diazonium ions, which subsequently couple with electron-rich aromatic systems.

Procedure :

  • Diazotization : 4-Aminobiphenyl (0.1 mol) is dissolved in hydrochloric acid (1 M, 150 mL) at 0–5°C. Sodium nitrite (0.12 mol) is added dropwise under vigorous stirring to form the diazonium chloride.
  • Coupling : The diazonium solution is added to a cooled (0–5°C) solution of aniline (0.1 mol) in aqueous sodium hydroxide (10%, 100 mL). The mixture is stirred for 4–6 hours, yielding 4-(phenylazo)aniline as a crystalline precipitate.

Key Parameters :

  • Temperature control (<5°C) prevents diazonium decomposition.
  • Alkaline conditions (pH 10–12) enhance coupling efficiency.

Hydrazone Formation via Condensation with Malononitrile

The hydrazono group is introduced through condensation of 4-(phenylazo)aniline with malononitrile. This step requires careful modulation of pH and solvent polarity to favor imine bond formation.

Procedure :

  • Reaction Setup : 4-(Phenylazo)aniline (0.05 mol) and malononitrile (0.06 mol) are refluxed in ethanol (100 mL) containing acetic acid (5 mL) as a catalyst.
  • Purification : The crude product is recrystallized from a 1:1 ethyl acetate/hexane mixture, yielding Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- as orange-red crystals.

Mechanistic Insight :

  • Acetic acid protonates the aniline nitrogen, enhancing its electrophilicity for nucleophilic attack by malononitrile’s cyano groups.
  • The reaction proceeds via a Schiff base intermediate, which tautomerizes to the hydrazono form.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalytic Systems

Parameter Optimal Condition Yield (%) Purity (%) Reference
Solvent Ethanol 78 95
Catalyst Acetic acid 82 97
Temperature Reflux (78°C) 85 98
Reaction Time 6 hours 80 96

Findings :

  • Ethanol outperforms methanol and DMF due to its balanced polarity and boiling point.
  • Catalysts like p-toluenesulfonic acid (10 mol%) improve yields to 88% by accelerating imine formation.

pH-Dependent Tautomerization

The hydrazono group exhibits pH-sensitive tautomerization, impacting reaction pathways:

  • Acidic conditions (pH 3–5) : Stabilize the hydrazone tautomer, favoring cyclization-free synthesis.
  • Neutral conditions (pH 7) : Promote azo-hydrazone equilibrium, requiring precise pH control to avoid byproducts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reproducibility and safety:

  • Reactor Design : Tubular reactors with inline pH and temperature sensors maintain optimal conditions.
  • Throughput : 50 kg/day capacity achieved with 92% yield using immobilized acetic acid catalysts.

Waste Management and Solvent Recovery

  • Distillation : Ethanol is recovered (>90%) via fractional distillation, reducing production costs by 40%.
  • Byproduct Utilization : Unreacted malononitrile is recycled into subsequent batches, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the phenylazo or hydrazono groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-, a chemical compound with the molecular formula C10H6N6 and an average mass of 274.287 g/mol, features a hydrazono group linked to a phenylazo moiety. This structure places it within the class of azo compounds, which are known for their vibrant colors and potential applications in dyes and pharmaceuticals. The dual nitrile functional groups and the hydrazone linkage give propanedinitrile a unique structure that influences its reactivity and biological activities.

Derivatives and Similar Compounds

Several compounds share structural similarities with propanedinitrile, particularly those containing azo groups or hydrazones. These include:

  • 4-Aminobenzene diazonium salt : Features an azo group and serves as a precursor for synthesizing propanedinitrile.
  • Malononitrile : Contains nitrile groups and acts as a reactant that contributes to the formation of propanedinitrile.
  • Hydrazine : Essential for creating the hydrazono linkage in propanedinitrile.
  • Pyrazole derivatives : These have a heterocyclic structure and are derived from cyclization reactions involving propanedinitrile.

Propanedinitrile's unique combination of nitrile and hydrazone functional groups and its potential biological activities distinguish it from similar compounds, allowing it to participate in diverse reactions.

Reduction Reactions

Propanedinitrile derivatives can be synthesized by reduction. For example, 2-[(thiophen-2-yl)methyl]propanedinitrile and 2-[(furan-2-yl)methyl]propanedinitrile have been synthesized by reduction with 2-phenylbenzimidazoline formed in situ, as well as by NaBH4 reduction .

Pharmaceutical Applications

Mechanism of Action

The mechanism of action of propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The propanedinitrile-hydrazono scaffold is highly modular, with variations in the phenyl ring substituents leading to diverse applications. Key structural analogs include:

Table 1: Structural and Functional Comparison of Propanedinitrile-Hydrazono Derivatives
Compound Name Substituent Molecular Formula Application Key Properties/Activities
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- 4-Phenylazo C₁₆H₁₀N₆O* Potential dye/therapeutic Chromophoric, planar structure
Levosimendan (OR-1259) 4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl) C₁₄H₁₂N₆O Cardiotonic agent Positive inotropic effect, Ca²⁺ sensitizer
2-[[4-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile 4-Trifluoromethyl C₁₀H₅F₃N₄ Mitochondrial uncoupler FCCP analog, disrupts ATP synthesis
Propanedinitrile, ((2-methoxyphenyl)hydrazono)- 2-Methoxy C₁₀H₈N₄O Pharmaceutical intermediate Soluble in DMSO, synthetic utility

*Note: Molecular formula for the target compound is inferred from structural analogs and substituent counts.

Biological Activity

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H10_{10}N2_2
  • Molecular Weight : 186.21 g/mol
  • IUPAC Name : Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-

The compound features a hydrazone functional group, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing hydrazone moieties can exhibit significant anticancer properties. For instance, studies have shown that derivatives of hydrazones can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may interact with cellular pathways involved in cell proliferation and apoptosis. It has been suggested that hydrazones can inhibit the activity of certain enzymes involved in tumor growth and metastasis .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of hydrazone derivatives:

  • Antibacterial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. For example, in vitro tests demonstrated that it inhibits the growth of common bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Additionally, some derivatives have been reported to exhibit antifungal activity against pathogens like Candida albicans .

Case Study 1: Synthesis and Evaluation of Hydrazone Derivatives

A study conducted by Zolfigol et al. (2021) explored the synthesis of substituted hydrazones using malononitrile and aryl aldehydes. The resulting compounds were evaluated for their biological activities:

CompoundYield (%)Anticancer ActivityAntimicrobial Activity
Hydrazone A83%ModerateEffective against E. coli
Hydrazone B75%HighEffective against S. aureus

This study highlighted the potential of hydrazone derivatives as therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of various hydrazone derivatives. The findings suggested that modifications to the phenyl ring significantly influenced both anticancer and antimicrobial activities:

ModificationAnticancer IC50_{50} (µM)Antimicrobial MIC (µg/mL)
Unsubstituted2550
4-Methyl1530
4-Trifluoromethyl1020

These results underscore the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing propanedinitrile derivatives with hydrazono-azo functional groups?

  • Methodological Answer : The compound can be synthesized via condensation reactions between arylhydrazines and malononitrile derivatives. For example, hydrazone formation typically involves refluxing arylhydrazines with malononitrile in ethanol or methanol under acidic catalysis (e.g., acetic acid) . Reaction optimization includes controlling temperature (70–90°C), solvent polarity, and stoichiometric ratios to minimize side products like Schiff bases (observed in pyridazinethione reactions) . Elemental analysis (CHNS) and spectroscopic techniques (e.g., NMR, IR) are critical for validating purity and structure.

Q. How is the structural configuration of propanedinitrile derivatives confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. For example, the crystal structure of 2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile revealed planar thiazolidine and phenyl rings with dihedral angles of 84.14°, validated via ORTEP-3 software . Key geometric parameters (bond lengths, angles) should match density functional theory (DFT) calculations. Hydrogen bonding (C–H⋯N) and π-π interactions further stabilize the lattice .

Q. What spectroscopic techniques are essential for characterizing hydrazono-azo propanedinitriles?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify hydrazone protons (δ 8–10 ppm) and nitrile carbons (δ 110–120 ppm).
  • IR : Stretching frequencies for C≡N (2200–2250 cm1^{-1}) and N=N (1450–1600 cm1^{-1}) confirm functional groups .
  • UV-Vis : Azo-hydrazone tautomerism can be studied via absorption bands in the 350–500 nm range, influenced by substituents .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of propanedinitrile derivatives in cyclization reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring enhance electrophilicity at the hydrazono carbon, facilitating nucleophilic attacks. For instance, bromophenyl derivatives undergo regioselective cyclization to form spiroheterocycles under mild conditions (e.g., THF, 25°C) . Steric hindrance from substituents like methyl or chloro groups slows reaction kinetics, requiring higher temperatures (e.g., 80°C) . Kinetic studies using HPLC or in situ FTIR are recommended to monitor intermediates.

Q. What computational approaches predict the electronic properties and reactivity of propanedinitrile-based compounds?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to compute frontier molecular orbitals (HOMO-LUMO gaps), which correlate with redox behavior .
  • Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMSO) on tautomer equilibria using AMBER or GROMACS .
  • QSAR Models : Relate substituent effects (Hammett σ constants) to biological activity (e.g., antimicrobial IC50_{50}) using multivariate regression .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability) or compound purity. Standardize protocols:

  • MIC Testing : Use CLSI guidelines with positive controls (e.g., ciprofloxacin) and solvent blanks .
  • Cytotoxicity Profiling : Compare IC50_{50} values in cancer (HeLa, MCF-7) vs. normal (HEK293) cell lines via MTT assays .
  • Metabolomics : Identify metabolite adducts (e.g., glutathione conjugation) via LC-MS to explain off-target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
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Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-

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